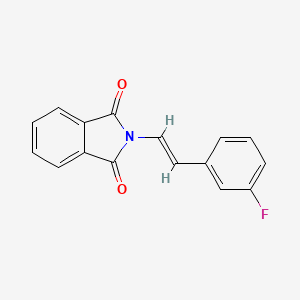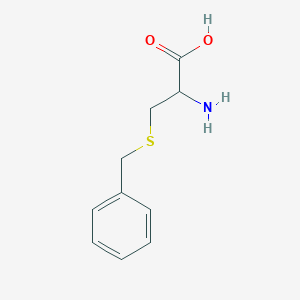
N-(3-Fluorostyryl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorostyryl)phthalimide (FSI) is a heterocyclic compound composed of a phthalimide ring with an N-fluoroalkyl substituent. It is a relatively new compound that is gaining attention for its potential applications in the medical, pharmaceutical, and industrial fields. FSI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N-(3-Fluorostyryl)phthalimide has been studied in a variety of scientific research applications. It has been studied for its potential use in the medical field, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the pharmaceutical industry, as it has been shown to have antifungal and antiviral properties. Additionally, this compound has been studied for its potential use in the industrial field, as it has been shown to be effective in the production of certain plastics.
Mecanismo De Acción
The mechanism of action of N-(3-Fluorostyryl)phthalimide is not yet fully understood. However, it is believed that this compound works by targeting and binding to certain proteins in the cell, which can then lead to the inhibition of cell growth. Additionally, this compound has been shown to interact with certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as inhibit the growth of certain fungi and viruses. Additionally, this compound has been shown to inhibit the production of certain proteins, enzymes, and hormones, which can lead to the inhibition of certain biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Fluorostyryl)phthalimide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, this compound does have some limitations for use in lab experiments. It is not water-soluble, so it must be dissolved in a solvent before it can be used. Additionally, this compound has a relatively short shelf-life, so it must be stored in a cool, dry place in order to maintain its efficacy.
Direcciones Futuras
N-(3-Fluorostyryl)phthalimide has a number of potential future applications. It could be used to develop new pharmaceuticals, as its antifungal and antiviral properties could be used to create new drugs. Additionally, this compound could be used to develop new industrial products, as its ability to inhibit the production of certain proteins could be used to produce new plastics. Finally, this compound could be used to develop new medical treatments, as its ability to inhibit the growth of cancer cells could be used to create new treatments for cancer.
Métodos De Síntesis
N-(3-Fluorostyryl)phthalimide can be synthesized using a variety of methods. The most common method is the Buchwald-Hartwig amination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other synthesis methods include the use of a Friedel-Crafts acylation reaction, the use of an N-chloroimide, and the use of a Grignard reaction.
Propiedades
IUPAC Name |
2-[(E)-2-(3-fluorophenyl)ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZHHMPVOPBOP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)









![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)

